molecular formula C24H20ClN3O2S B300016 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

カタログ番号 B300016
分子量: 450 g/mol
InChIキー: VLPRORBEWKUXPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome system (UPS) and regulates the degradation of proteins involved in cell cycle progression, DNA repair, and apoptosis.

科学的研究の応用

MLN4924 has been extensively studied for its potential applications in cancer therapy. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide is essential for the activation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of many proteins involved in cancer cell proliferation and survival. MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, leading to the stabilization of CRL substrates and the induction of apoptosis in cancer cells. MLN4924 has shown promising results in preclinical studies, and several clinical trials are ongoing to evaluate its safety and efficacy in cancer patients.

作用機序

MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide by binding to its active site and preventing the activation of NEDD8, a small ubiquitin-like protein that is essential for the activation of CRLs. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide leads to the accumulation of CRL substrates, including the tumor suppressor protein p27, which promotes cell cycle arrest and apoptosis. MLN4924 also induces the accumulation of DNA damage response proteins, such as γH2AX and 53BP1, leading to the activation of the DNA damage response pathway and apoptosis.
Biochemical and Physiological Effects
MLN4924 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer cells. MLN4924 also inhibits tumor growth in xenograft models of human cancer. In addition, MLN4924 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy. MLN4924 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.

実験室実験の利点と制限

MLN4924 is a potent and selective inhibitor of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, making it a valuable tool for studying the role of NEDD8 conjugation in cellular processes. MLN4924 has been used to study the effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide inhibition on the proteasome, DNA damage response, and cell cycle progression. However, MLN4924 has some limitations for lab experiments. MLN4924 has a short half-life in vivo, which may limit its efficacy in animal models and clinical trials. MLN4924 also has off-target effects on other enzymes that use ATP as a substrate, such as casein kinase 2 and PIM kinases.

将来の方向性

For MLN4924 research include the identification of biomarkers that can predict response to treatment, the optimization of dosing regimens, and the development of combination therapies that can enhance the efficacy of MLN4924. MLN4924 may also have potential applications in other diseases, such as neurodegenerative disorders, where UPS dysfunction has been implicated in disease pathogenesis.

合成法

MLN4924 is a synthetic compound that was first described in 2009 by Soucy et al. The synthesis of MLN4924 involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with morpholine to form 3-chloro-4-(4-morpholinyl)aniline. This intermediate is then reacted with 2-cyanophenylsulfanyl chloride to produce N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

特性

製品名

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

分子式

C24H20ClN3O2S

分子量

450 g/mol

IUPAC名

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-cyanophenyl)sulfanylbenzamide

InChI

InChI=1S/C24H20ClN3O2S/c25-20-15-18(9-10-21(20)28-11-13-30-14-12-28)27-24(29)19-6-2-4-8-23(19)31-22-7-3-1-5-17(22)16-26/h1-10,15H,11-14H2,(H,27,29)

InChIキー

VLPRORBEWKUXPP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl

正規SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。